2-Amino-1-(4-dimethylamino-phenyl)ethanol 2HCl
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Overview
Description
2-Amino-1-(4-dimethylamino-phenyl)ethanol 2HCl is an organic compound with the molecular formula C10H16Cl2N2O. It appears as a white crystalline powder and is soluble in water and various organic solvents such as methanol, ethanol, and acetic acid . This compound is used in various chemical research and experimental applications, including organic synthesis and as a fluorescent probe in cell imaging and fluorescence analysis .
Preparation Methods
2-Amino-1-(4-dimethylamino-phenyl)ethanol 2HCl can be synthesized by reacting 2-amino-4’-dimethylaminoacetophenone with hydrochloric acid . The reaction conditions typically involve dissolving the reactants in an appropriate solvent and maintaining a controlled temperature to ensure the desired product is formed efficiently. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-1-(4-dimethylamino-phenyl)ethanol 2HCl has several scientific research applications:
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Amino-1-(4-dimethylamino-phenyl)ethanol 2HCl exerts its effects involves its interaction with specific molecular targets and pathways. As a fluorescent probe, it binds to cellular components, allowing researchers to visualize and study cellular processes. Its role as a reagent in organic synthesis involves facilitating chemical reactions through its functional groups, enabling the formation of new compounds.
Comparison with Similar Compounds
Similar compounds to 2-Amino-1-(4-dimethylamino-phenyl)ethanol 2HCl include:
4-(Dimethylamino)phenethyl alcohol: This compound is used as an accelerator in bone cement curing and has similar structural features.
2-amino-1-[4-(dimethylamino)phenyl]ethanol: This compound shares a similar molecular structure and is used in similar applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-amino-1-[4-(dimethylamino)phenyl]ethanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O.2ClH/c1-12(2)9-5-3-8(4-6-9)10(13)7-11;;/h3-6,10,13H,7,11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHKOSYWLOJLDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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